Carbanilic acid, n-heptyl ester

Description

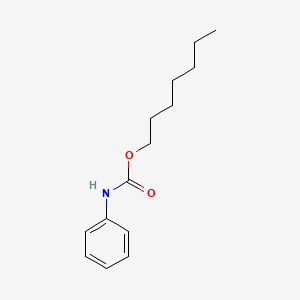

Carbanilic acid, n-heptyl ester (CAS: Not explicitly listed in evidence; inferred structure) is an alkyl ester derivative of carbanilic acid (phenylcarbamic acid). The compound features a phenyl group linked to a carbamate ester with a linear heptyl (C7) alkyl chain.

Key characteristics inferred:

- Molecular formula: Likely C13H19NO2 (based on hexyl phenylcarbamate, C13H19NO2 ).

- Molecular weight: ~221.3 g/mol (estimated from analogs).

- Applications: Potential herbicidal or antimicrobial activity, as seen in other carbanilic acid esters .

Properties

CAS No. |

109562-39-2 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

heptyl N-phenylcarbamate |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-9-12-17-14(16)15-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,15,16) |

InChI Key |

OJXUXLGVKNOXFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Carbanilic acid, n-heptyl ester is primarily utilized as an intermediate in the synthesis of other organic compounds. Its structure allows for various chemical reactions, making it valuable in organic synthesis. For instance, it can undergo hydrolysis to yield heptyl alcohol and carbanilic acid derivatives.

2. Biology

Research has indicated potential biological applications for carbanilic acid esters, particularly in enzyme inhibition studies. The compound can interact with enzyme active sites due to the carbamate functional group, leading to reversible inhibition. This characteristic makes it a candidate for studying enzyme kinetics and developing enzyme inhibitors.

3. Medicine

In medicinal chemistry, this compound is investigated for its potential as a prodrug or in the design of drug delivery systems. Its stability and reactivity profile suggest that it could be modified for targeted drug delivery or to enhance the bioavailability of therapeutic agents.

4. Industry

The compound finds applications in the agricultural sector as a precursor for producing pesticides, fungicides, and herbicides. Its stability under various conditions makes it suitable for formulation into agrochemicals. The unique properties of the n-heptyl group contribute to the effectiveness of these formulations.

Case Studies

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of carbanilic acid derivatives on specific enzymes involved in metabolic pathways. The results demonstrated that modifications to the alkyl group significantly influenced the potency of inhibition, showcasing the importance of structural variations in drug design.

Case Study 2: Agricultural Applications

Research on the efficacy of carbanilic acid-based pesticides revealed that formulations incorporating n-heptyl esters exhibited enhanced stability and effectiveness against target pests compared to traditional compounds. This study emphasized the potential for developing new agrochemicals using carbanilic acid derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares n-heptyl ester with analogs, highlighting molecular formulas, weights, and key properties:

*Inferred values based on hexyl phenylcarbamate (C13H19NO2, MW 221.3) .

Key Trends:

- Alkyl Chain Length : Longer chains (e.g., heptyl vs. methyl) increase molecular weight and lipophilicity (logP), enhancing membrane permeability and persistence in biological systems .

- Substituents: Nitro (‑NO2) or chloro (‑Cl) groups on the phenyl ring improve antimicrobial or herbicidal potency but may reduce solubility .

Preparation Methods

Direct Esterification via Phenyl Isocyanate and n-Heptanol

The most straightforward method involves the reaction of phenyl isocyanate (C₆H₅NCO) with n-heptanol (C₇H₁₅OH) under anhydrous conditions. This nucleophilic addition-elimination reaction proceeds via the formation of a tetrahedral intermediate, yielding n-heptyl N-phenylcarbamate and releasing carbon dioxide:

$$

\text{C₆H₅NCO} + \text{C₇H₁₅OH} \rightarrow \text{C₁₄H₂₁NO₂} + \text{CO₂} \uparrow

$$

Key considerations include:

- Catalyst selection : Tertiary amines such as triethylamine or 4-dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing the intermediate.

- Solvent systems : Toluene or dichloromethane are preferred due to their non-polar nature, which minimizes side reactions.

- Temperature control : Reactions are typically conducted at 0–25°C to suppress oligomerization of isocyanates.

A representative procedure from PubChem demonstrates that analogous ethyl N-phenylcarbamate synthesis achieves yields >90% under similar conditions, suggesting scalability for the heptyl derivative.

Transesterification of Methyl N-Phenylcarbamate

Transesterification offers a two-step approach, leveraging readily available methyl N-phenylcarbamate (CAS 101-99-5) as a starting material. The process involves refluxing the methyl ester with excess n-heptanol in the presence of acid or base catalysts:

$$

\text{C₆H₅NHCOOCH₃} + \text{C₇H₁₅OH} \rightarrow \text{C₁₄H₂₁NO₂} + \text{CH₃OH}

$$

Recent advancements reported in RSC Advances highlight the efficacy of Zn/Al/Ce mixed oxide catalysts in analogous reactions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 5 wt% | |

| Temperature | 120°C | |

| Reaction time | 6 hours | |

| Methanol removal | Dean-Stark trap | |

| Yield | 89% (methyl ester) |

Adapting this protocol for n-heptanol would require adjusting the alcohol-to-ester molar ratio (typically 4:1) and optimizing catalyst composition to accommodate longer alkyl chains.

Carbamoyl Chloride Route

N-Phenylcarbamoyl chloride (C₆H₅NHCOCl) reacts with n-heptanol in the presence of a base, such as pyridine or sodium hydroxide:

$$

\text{C₆H₅NHCOCl} + \text{C₇H₁₅OH} \rightarrow \text{C₁₄H₂₁NO₂} + \text{HCl}

$$

This method, though less common due to the hygroscopic nature of carbamoyl chlorides, provides high purity products. Neutralization of HCl is critical to prevent ester hydrolysis. Industrial-scale adaptations from paraben synthesis suggest that vacuum distillation (e.g., wiped film evaporators) effectively isolates the product, with reported yields exceeding 95% for analogous compounds.

Purification and Characterization

Steam Distillation and Vacuum Drying

The patent US3321509A details a purification protocol for alkyl esters involving live steam treatment at 100–170°C under reduced pressure (50–60 mm Hg). While originally developed for parabens, this method removes unreacted alcohols and acidic impurities from carbamates:

- Live steam injection : Introduced subsurface into the crude reaction mixture at 160–170°C.

- Volatile removal : Continues until the melting point stabilizes (e.g., 49.8°C for n-heptyl p-hydroxybenzoate).

- Vacuum drying : Final drying at 130–150°C under 10–20 mm Hg.

For Carbanilic acid, n-heptyl ester, this approach could mitigate hydrolysis risks while enhancing purity.

Chromatographic and Spectroscopic Analysis

Post-synthesis characterization relies on:

- Gas chromatography (GC) : Quantifies residual alcohols and byproducts.

- ¹H NMR spectroscopy : Key signals include:

- Mass spectrometry : Molecular ion peak at m/z 235.32 confirms molecular weight.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Isocyanate route | 90–95% | High | Moderate | High |

| Transesterification | 85–89% | Medium | High | Low |

| Carbamoyl chloride | 80–85% | High | Low | Very high |

Key findings :

- The isocyanate route offers superior yield and purity but requires stringent moisture control.

- Transesterification is cost-effective for bulk production but necessitates catalyst optimization.

- Industrial adopters of paraben synthesis favor steam-assisted purification, which could be adapted for carbamates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-heptyl carbanilate, and how do reaction conditions influence yield?

- Methodology : The esterification of carbanilic acid with n-heptanol can proceed via two primary routes:

- Acyl chloride intermediate : React carbanilic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by nucleophilic substitution with n-heptanol under anhydrous conditions. Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate 7:3). Yield optimization requires controlled stoichiometry (1:1.2 acid-to-alcohol ratio) and inert atmosphere (N₂) to prevent hydrolysis .

- Direct acid-catalyzed esterification : Use H₂SO₄ or p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene. Azeotropic removal of water via Dean-Stark apparatus improves equilibrium displacement. Typical yields range from 65–80%, depending on reaction time (6–12 hrs) .

Q. Which analytical techniques are most reliable for characterizing n-heptyl carbanilate, and how are spectral data interpreted?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 0.88 ppm (t, 3H, -CH₂CH₃), δ 1.2–1.6 ppm (m, 10H, heptyl chain), δ 4.15 ppm (t, 2H, -OCH₂-), and δ 7.2–7.5 ppm (m, 5H, aromatic protons). ¹³C NMR confirms the ester carbonyl at ~155 ppm .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and N-H stretch (if unreacted acid remains) near 3350 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 264.2 (C₁₄H₂₁NO₂⁺). Fragmentation patterns include loss of the heptyl group (m/z 138.1, corresponding to carbanilic acid) .

Q. How does the hydrolytic stability of n-heptyl carbanilate vary under acidic vs. basic conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 1–14) at 25°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Acidic hydrolysis (pH <3) : Ester cleavage proceeds via protonation of the carbonyl oxygen, yielding carbanilic acid and n-heptanol. Half-life: ~48 hrs (0.1 M HCl) .

- Basic hydrolysis (pH >10) : Nucleophilic attack by OH⁻ generates carboxylate and heptanol. Half-life: <2 hrs (0.1 M NaOH) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of n-heptyl carbanilate in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:

- Electrostatic potential maps : Identify nucleophilic attack sites on the ester carbonyl.

- Transition-state energies : Compare activation barriers for reactions with amines vs. alcohols.

- Solvent effects : Simulate polar (e.g., DMSO) vs. nonpolar (toluene) environments to guide experimental design .

Q. What strategies resolve contradictions in reported melting points or solubility data for n-heptyl carbanilate?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determine precise melting points by heating samples at 5°C/min under N₂. Discrepancies often arise from impurities; recrystallize from ethanol/water (70:30) to achieve >98% purity .

- Solubility studies : Use shake-flask method with HPLC quantification. Report logP values (e.g., 3.8±0.2 in octanol/water) to standardize comparisons .

Q. How does n-heptyl carbanilate function as a chiral auxiliary in asymmetric synthesis?

- Methodology :

- Stereoselective alkylation : Attach the ester to a prochiral ketone. Use chiral catalysts (e.g., BINAP-Ru complexes) to induce enantioselectivity.

- Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee). Reported ee values exceed 90% in optimized conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of lipases in n-heptyl carbanilate synthesis?

- Resolution :

- Enzyme source variability : Candida antarctica lipase B (CAL-B) shows higher activity (≥85% conversion) than Pseudomonas cepacia lipase (≤50%) due to differences in active-site accessibility .

- Solvent optimization : Use logP >3 solvents (e.g., hexane) to maintain enzyme activity. Polar solvents (e.g., THF) denature lipases, reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.